
2,5-Dicyclohexyl-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dicyclohexyl-1,3,4-oxadiazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is part of the broader class of 1,3,4-oxadiazoles, which are known for their diverse biological and chemical properties. The unique structure of this compound makes it a subject of interest in various fields, including medicinal chemistry, materials science, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dicyclohexyl-1,3,4-oxadiazole typically involves the cyclization of diacylhydrazines. One common method is the reaction of hydrazides with carboxylic acids or their derivatives, followed by cyclization in the presence of dehydrating agents such as phosphorus oxychloride or thionyl chloride . Another approach involves the oxidative cyclization of N-acylhydrazones under conditions using oxidizing agents like iodine or bromine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2,5-Dicyclohexyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of substituted oxadiazoles with different functional groups.
科学的研究の応用
2,5-Dicyclohexyl-1,3,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
作用機序
The mechanism of action of 2,5-Dicyclohexyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
類似化合物との比較
1,2,4-Oxadiazole: Another isomer with different biological and chemical properties.
1,2,5-Oxadiazole: Known for its high-energy material applications.
2,5-Diphenyl-1,3,4-oxadiazole: Exhibits different pharmacological activities compared to 2,5-Dicyclohexyl-1,3,4-oxadiazole.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Its cyclohexyl groups contribute to its hydrophobic nature and influence its biological activity, making it a valuable compound for various applications.
特性
CAS番号 |
13044-05-8 |
|---|---|
分子式 |
C14H22N2O |
分子量 |
234.34 g/mol |
IUPAC名 |
2,5-dicyclohexyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H22N2O/c1-3-7-11(8-4-1)13-15-16-14(17-13)12-9-5-2-6-10-12/h11-12H,1-10H2 |
InChIキー |
PPXGOZNKKRLNOT-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)C2=NN=C(O2)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-(Allyloxy)phenyl)-1H-benzo[d]imidazole](/img/structure/B12850145.png)
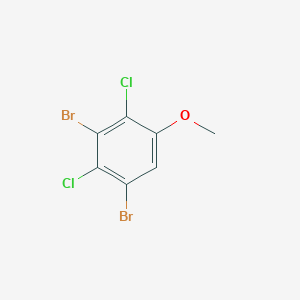
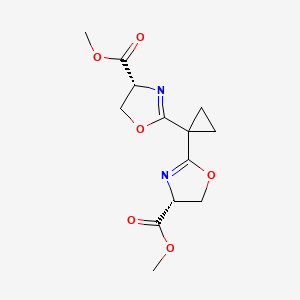


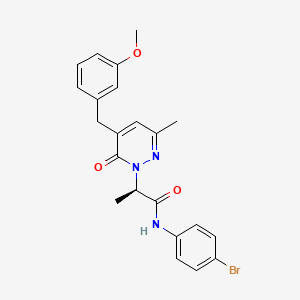
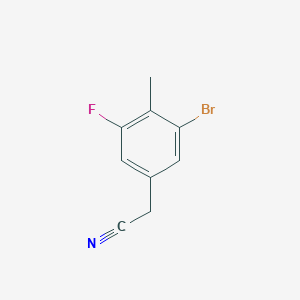
![5-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12850176.png)
![7-fluoro-6-iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B12850177.png)
![N-(3-(Benzo[d]oxazol-2-yl)-4-hydroxyphenyl)-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B12850178.png)
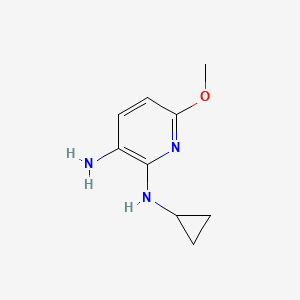
![3-Ethyl-1-[2-(thiomorpholin-4-yl)ethyl]thiourea](/img/structure/B12850191.png)
![5-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B12850194.png)
